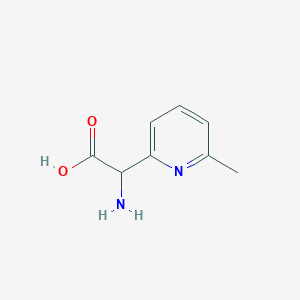
2-amino-2-(6-methylpyridin-2-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(6-methylpyridin-2-yl)acetic acid is an organic compound that features a pyridine ring substituted with a methyl group and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(6-methylpyridin-2-yl)acetic acid typically involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid. This reaction proceeds rapidly, often completing in less than one minute . The reaction is typically carried out in methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the straightforward nature of the synthetic route suggests that it could be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(6-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: The original amino compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-amino-2-(6-methylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals such as copper.
Biology: The compound has shown potential antibacterial activity, particularly when complexed with copper.
Medicine: Research is ongoing into its potential use as a pharmacological agent due to its ability to form stable complexes with metals.
Industry: The compound’s coordination properties make it useful in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 2-amino-2-(6-methylpyridin-2-yl)acetic acid involves its ability to act as a ligand, coordinating with metal ions through its amino and carboxyl groups. This coordination can enhance the biological activity of the metal ions, such as their antibacterial properties . The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylpyridine: This compound is a precursor in the synthesis of 2-amino-2-(6-methylpyridin-2-yl)acetic acid and shares similar coordination properties.
2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetic acid: This compound has a similar structure but includes a thiazole ring, which can alter its chemical and biological properties.
(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid: This compound features a trifluoromethyl group, which can significantly impact its reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of a pyridine ring with an aminoacetic acid moiety. This structure allows it to act as a versatile ligand in coordination chemistry and provides it with potential antibacterial properties when complexed with metals.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-amino-2-(6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-2-4-6(10-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12) |
InChI Key |
MUCHIQLOMRSBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


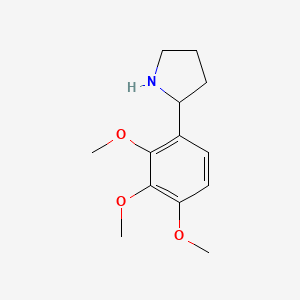
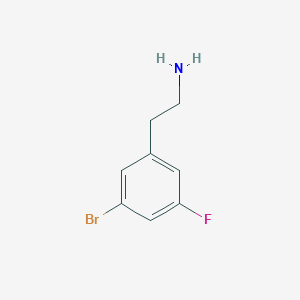
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
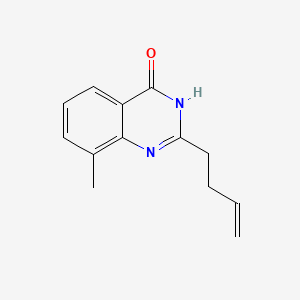
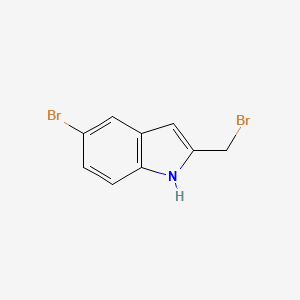
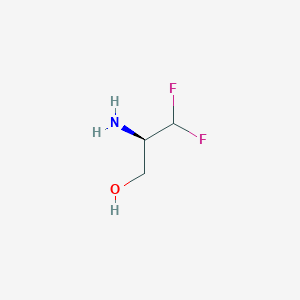
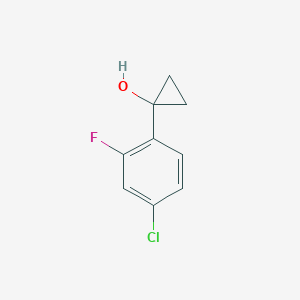
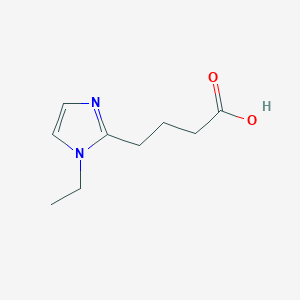
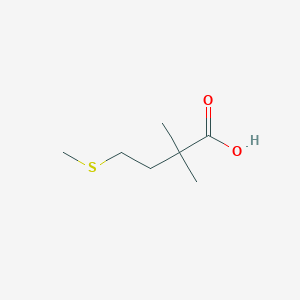
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
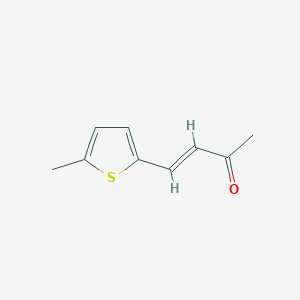
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)

